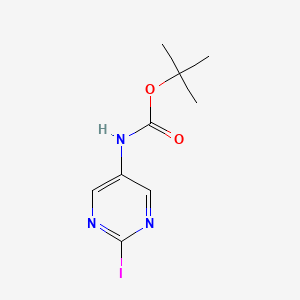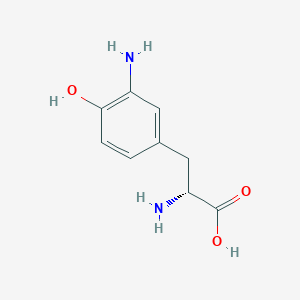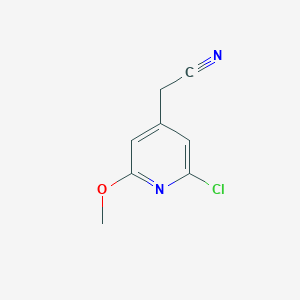
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-iodo-5-pyrimidinylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the pyrimidine ring.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Hydrolysis: Carbamic acid and tert-butanol.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may have applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester would depend on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The iodine atom and the pyrimidine ring are likely key functional groups involved in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(2-chloro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-bromo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-fluoro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
Uniqueness
The presence of the iodine atom in carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s interactions and stability.
Propiedades
Fórmula molecular |
C9H12IN3O2 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
tert-butyl N-(2-iodopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
FYUBWLCYVXNRGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
